![molecular formula C24H36N2O2 B1144613 N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine CAS No. 86480-27-5](/img/new.no-structure.jpg)
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine is a complex organic compound with a molecular formula of C24H36N2O2 This compound is characterized by the presence of two distinct aromatic groups, namely the 3,4-dimethoxyphenyl and phenylethyl groups, connected via a hexanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and anhydrous solvents like tetrahydrofuran (THF) for the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic groups facilitate binding to hydrophobic pockets within proteins, while the hexanediamine backbone allows for flexible conformational adjustments. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylacrylamide
Uniqueness
Compared to similar compounds, N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine is unique due to its dual aromatic groups and extended hexanediamine backbone. This structural complexity enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)hexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-27-23-13-12-22(20-24(23)28-2)15-19-26-17-9-4-3-8-16-25-18-14-21-10-6-5-7-11-21/h5-7,10-13,20,25-26H,3-4,8-9,14-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFIKKGRPLYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCCCCCNCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
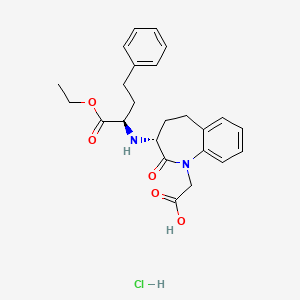
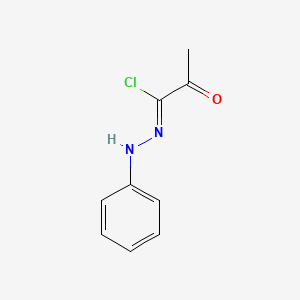
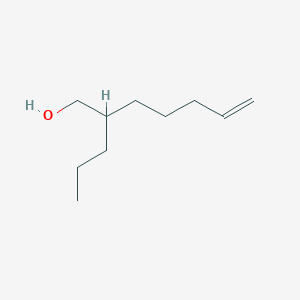
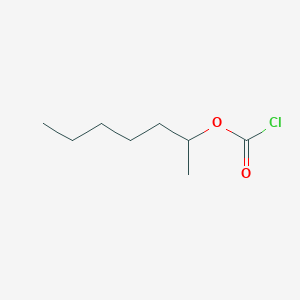
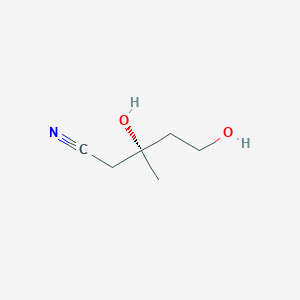
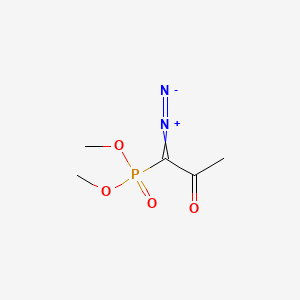
![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
